![molecular formula C6H10O4 B14687071 1,4,6,10-Tetraoxaspiro[4.5]decane CAS No. 24472-05-7](/img/structure/B14687071.png)
1,4,6,10-Tetraoxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6,10-Tetraoxaspiro[45]decane is a chemical compound with a unique spirocyclic structure It is characterized by the presence of four oxygen atoms within its molecular framework, forming a spiro[45]decane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,10-Tetraoxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This process forms a spirocyclic acetal intermediate, which is then further reacted to introduce additional oxygen atoms into the structure. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1,4,6,10-Tetraoxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Aplicaciones Científicas De Investigación
1,4,6,10-Tetraoxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism by which 1,4,6,10-Tetraoxaspiro[4.5]decane exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites, influencing biological processes. For example, it may interact with enzymes or receptors, modulating their activity and leading to desired biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but with fewer oxygen atoms.
1,6,9-Tri-oxaspiro[4.5]decane: Another related compound with three oxygen atoms in the spirocyclic ring.
Uniqueness
1,4,6,10-Tetraoxaspiro[4.5]decane is unique due to its four oxygen atoms, which provide distinct chemical and physical properties. This makes it more versatile in various applications compared to its similar counterparts .
Propiedades
Número CAS |
24472-05-7 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
1,4,6,10-tetraoxaspiro[4.5]decane |
InChI |
InChI=1S/C6H10O4/c1-2-7-6(8-3-1)9-4-5-10-6/h1-5H2 |
Clave InChI |
MDEYWYJDVASLGB-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(OC1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


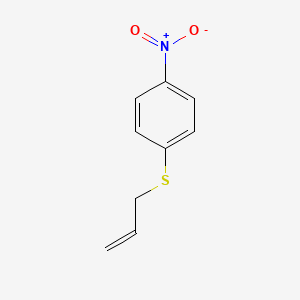
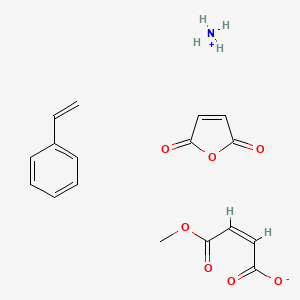
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)


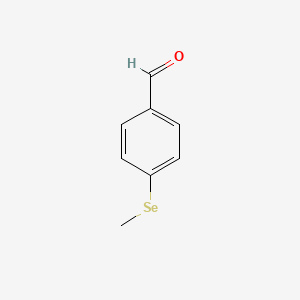
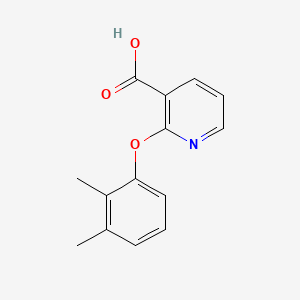

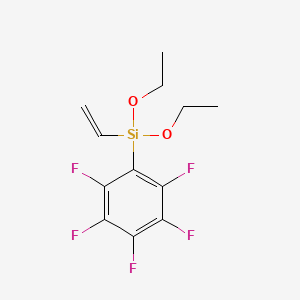

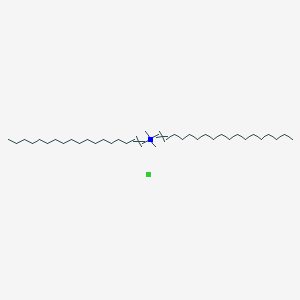
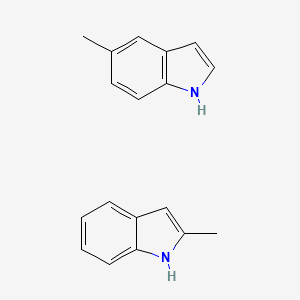
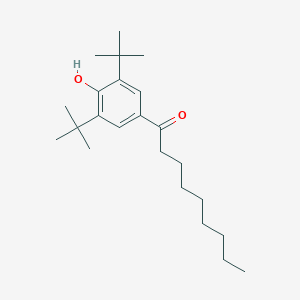
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
